1-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-4-phenyl-4-piperidinecarboxylic acid
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Overview
Description
1-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-4-phenyl-4-piperidinecarboxylic acid is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-4-phenyl-4-piperidinecarboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the core furochromen structure, followed by the introduction of the piperidinecarboxylic acid moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-4-phenyl-4-piperidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity that makes it useful in the study of biochemical pathways or as a lead compound in drug discovery.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-4-phenyl-4-piperidinecarboxylic acid involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(4-methylphenyl)-: This compound shares a similar aromatic structure but lacks the complex furochromen and piperidinecarboxylic acid moieties.
Benzene, 1-methyl-4-(phenylmethyl)-: Another aromatic compound with structural similarities but different functional groups.
Uniqueness
1-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-4-phenyl-4-piperidinecarboxylic acid is unique due to its combination of multiple functional groups and complex structure. This uniqueness contributes to its potential versatility and utility in various applications.
Properties
Molecular Formula |
C33H29NO6 |
---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
1-[2-[5-methyl-3-(4-methylphenyl)-7-oxofuro[3,2-g]chromen-6-yl]acetyl]-4-phenylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C33H29NO6/c1-20-8-10-22(11-9-20)27-19-39-28-18-29-24(16-26(27)28)21(2)25(31(36)40-29)17-30(35)34-14-12-33(13-15-34,32(37)38)23-6-4-3-5-7-23/h3-11,16,18-19H,12-15,17H2,1-2H3,(H,37,38) |
InChI Key |
FRLLGQJXIKXTOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=COC3=C2C=C4C(=C(C(=O)OC4=C3)CC(=O)N5CCC(CC5)(C6=CC=CC=C6)C(=O)O)C |
Origin of Product |
United States |
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